molecular formula C20H22N2O4S B2426615 1-(2,3-dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea CAS No. 1396793-12-6

1-(2,3-dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea

Cat. No.: B2426615
CAS No.: 1396793-12-6
M. Wt: 386.47
InChI Key: MFYWGFSQPBXPDC-UHFFFAOYSA-N
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Description

1-(2,3-dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea is a complex organic compound that features a unique combination of functional groups, including methoxyphenyl, furan, thiophene, and urea

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Urea Core: The reaction between an isocyanate and an amine to form the urea core.

    Introduction of the Furan and Thiophene Groups: The furan and thiophene groups are introduced through nucleophilic substitution reactions.

    Methoxylation: The methoxy groups are added via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxyphenyl and thiophene groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,3-dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dimethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)amine: Similar structure but with an amine group instead of a urea group.

    3-(2,3-Dimethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)carbamate: Similar structure but with a carbamate group.

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-24-18-9-3-8-17(19(18)25-2)21-20(23)22(14-15-6-4-12-26-15)11-10-16-7-5-13-27-16/h3-9,12-13H,10-11,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYWGFSQPBXPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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